2-Aminopentan-1-ol
Description
Significance of Amino Alcohol Motifs in Advanced Organic Synthesis and Drug Discovery
The amino alcohol motif is a prevalent structural feature found in numerous natural products and pharmacologically active compounds. researchgate.netsci-hub.seum.edu.myacs.orgresearchgate.netrsc.org This widespread occurrence highlights their biological relevance and underscores their importance in drug discovery and development. β-amino alcohols, where the amino group is on the carbon adjacent to the carbon bearing the hydroxyl group, are particularly significant and are found in a variety of drugs, including cardiovascular agents, anti-asthma medications, antimalarial drugs, and β-blockers. researchgate.net
In advanced organic synthesis, amino alcohols serve as crucial intermediates and catalysts. scbt.comresearchgate.netsci-hub.seum.edu.myresearchgate.net Their ability to form chiral centers makes them particularly valuable in asymmetric synthesis, a field focused on producing enantiomerically pure compounds. researchgate.netnih.govwestlake.edu.cnpolyu.edu.hkjocpr.comnih.gov Chiral amino alcohols are widely employed as chiral ligands or auxiliaries in various asymmetric transformations, such as asymmetric hydrogenation, aldol (B89426) reactions, and additions of organometallic reagents to carbonyls. sci-hub.seresearchgate.netpolyu.edu.hk The development of efficient synthetic routes to chiral amino alcohols remains an active area of research. researchgate.netresearchgate.netnih.govwestlake.edu.cnnih.gov
Academic Relevance of 2-Aminopentan-1-ol (B96186) within Chiral Amino Alcohol Studies
This compound, a specific amino alcohol with a five-carbon chain, holds academic relevance, particularly in studies involving chiral amino alcohols. It possesses a chiral center at the second carbon, making it a chiral building block. vulcanchem.com The (S)-enantiomer is also known as L-Norvalinol.
Research involving this compound often focuses on its synthesis, characterization, and potential applications as a chiral auxiliary or ligand in asymmetric catalysis. While general amino alcohols are broadly studied for their roles in various reactions and as structural components of bioactive molecules, specific studies on this compound contribute to the understanding of how the chain length and the position of the amino and hydroxyl groups influence the compound's properties and reactivity in chiral transformations.
Studies have explored the synthesis of this compound through various routes, including the reduction of the corresponding amino acid (norvaline) or reductive amination reactions. jocpr.com The chiral nature of this compound makes it a candidate for use in reactions requiring stereocontrol. Although detailed research findings specifically centered only on this compound as a catalyst or ligand are less extensively reported compared to some other chiral amino alcohols (like those derived from phenylalanine or proline), its structure provides a basis for exploring its potential in asymmetric synthesis.
The compound's physical properties, such as melting point and solubility, are characterized in academic and research contexts to facilitate its handling and application in synthetic procedures. For instance, the (R)-enantiomer has a reported melting point of 44–48°C and is soluble in polar organic solvents like methanol (B129727) and chloroform.
Table 1: Selected Physical Properties of this compound (Racemic and (R)-enantiomer)
| Property | Value ((R)-enantiomer) | Value (Racemic) | Source |
| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO | ontosight.ai |
| Molecular Weight | 103.16 g/mol | 103.16 g/mol | ontosight.ai |
| Melting Point | 44–48 °C | No specific data found for racemic in provided sources | |
| Boiling Point | 195.6 °C | No specific data found for racemic in provided sources | |
| Solubility | Methanol, Chloroform | Water, Organic solvents | ontosight.ai |
| Form | White crystalline solid | No specific data found for racemic in provided sources |
Note: Data for the racemic mixture (DL-2-amino-1-pentanol) is less detailed in the provided sources compared to the specific enantiomers.
The academic relevance of this compound lies in its potential as a model chiral amino alcohol for exploring the principles of asymmetric induction and catalyst design. Its synthesis and reactions contribute to the ongoing efforts to develop more efficient and selective methods for constructing chiral molecules, which are essential for the advancement of organic chemistry and the development of new pharmaceuticals and other valuable chemicals.
Structure
3D Structure
Properties
IUPAC Name |
2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936858 | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16369-14-5, 4146-04-7 | |
| Record name | 2-Amino-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16369-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Aminopentan 1 Ol and Its Stereoisomers
Stereoselective Synthesis of Enantiopure 2-Aminopentan-1-ol (B96186)
The controlled synthesis of a specific stereoisomer of this compound is crucial for its application in asymmetric synthesis and medicinal chemistry. Various strategies have been developed to achieve high levels of enantioselectivity, broadly categorized into asymmetric catalytic approaches, chemoenzymatic and biocatalytic strategies, and chiral auxiliary-mediated methodologies.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of chiral amino alcohols.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and metal-free alternative for asymmetric synthesis. While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented in dedicated studies, the principles of established organocatalytic reactions can be applied. For instance, the asymmetric aminoxylation or hydroxymethylation of pentanal, followed by reduction and amination, represents a plausible organocatalytic route. Proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which are key steps in the synthesis of β-amino alcohols. nih.govrsc.org
A general approach could involve the asymmetric α-amination of pentanal using a chiral amine catalyst, followed by reduction of the aldehyde to furnish the corresponding amino alcohol. The enantioselectivity of these reactions is typically influenced by the structure of the organocatalyst, solvent, and reaction conditions.
Table 1: Representative Organocatalytic Approaches for the Synthesis of Chiral Amino Alcohols
| Catalyst Type | Reaction Type | Substrates | Product Type | Typical ee (%) |
| Proline-derived | Aldol Reaction | Aldehydes, Ketones | β-Hydroxy carbonyls | >90 |
| Chiral Phosphoric Acid | Mannich Reaction | Imines, Nucleophiles | β-Amino carbonyls | >95 |
| Cinchona Alkaloid | Michael Addition | α,β-Unsaturated compounds | Chiral adducts | >90 |
Note: This table presents general data for organocatalytic reactions that can be conceptually applied to the synthesis of this compound and its analogs. Specific data for this compound is limited in the reviewed literature.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering high efficiency and selectivity. Several transition metal-catalyzed reactions are applicable to the enantioselective synthesis of this compound. One of the most prominent methods is the asymmetric hydrogenation or transfer hydrogenation of α-amino ketones or their derivatives. For example, the asymmetric hydrogenation of 2-amino-1-pentanone using a chiral rhodium or ruthenium complex can yield enantiomerically enriched this compound.
Another powerful strategy is the catalytic asymmetric aminohydroxylation (AA) of terminal alkenes, such as 1-pentene. This reaction, often catalyzed by osmium or other transition metals in the presence of a chiral ligand, introduces both an amino and a hydroxyl group across the double bond in a stereocontrolled manner.
Recent advancements have also focused on the development of copper-catalyzed reductive coupling reactions. For instance, the enantioselective reductive coupling of aldehydes and allenes can provide access to chiral amino alcohols. nih.gov Similarly, palladium-catalyzed allylic C-H amination has been shown to be a viable method for synthesizing syn-1,2-amino alcohols with high diastereoselectivity. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols
| Metal Catalyst | Chiral Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Rhodium | Chiral diphosphine | Asymmetric Hydrogenation | α-Amino ketone | Chiral 1,2-amino alcohol | >95% |
| Osmium | Sharpless ligands (DHQ)₂PHAL | Asymmetric Aminohydroxylation | 1-Pentene | 1-Amino-2-pentanol | High |
| Copper | Chiral phosphine | Reductive Coupling | Aldehyde, Allenamide | Chiral 1,2-amino alcohol | Up to 93% |
| Palladium | Bis-sulfoxide | Allylic C-H Amination | Homoallylic carbamate | syn-1,2-amino alcohol | High diastereoselectivity |
Note: The data in this table is representative of the types of transformations used for synthesizing chiral 1,2-amino alcohols and may not be specific to this compound.
Chemoenzymatic Synthesis and Biocatalytic Strategies
Biocatalysis and chemoenzymatic approaches have emerged as powerful and sustainable methods for the synthesis of enantiopure compounds. nih.gov These methods utilize enzymes, either isolated or in whole-cell systems, to catalyze reactions with high stereoselectivity under mild conditions.
A key biocatalytic approach for the synthesis of chiral amino alcohols is the asymmetric amination of α-hydroxy ketones. For instance, 1-hydroxy-2-pentanone (B1216695) can be converted to (S)- or (R)-2-aminopentan-1-ol using engineered amine dehydrogenases (AmDHs) or transaminases (TAs). worktribe.comnih.govdntb.gov.ua Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. The stereochemical outcome can often be controlled by selecting an appropriate (R)- or (S)-selective transaminase.
Another strategy involves the kinetic resolution of racemic this compound using lipases or other hydrolases. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Table 3: Biocatalytic Approaches to Chiral this compound
| Enzyme Class | Reaction Type | Substrate | Product | Key Features |
| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Hydroxy-2-pentanone | (S)- or (R)-2-Aminopentan-1-ol | High enantioselectivity, uses ammonia (B1221849) as amine source. |
| Transaminase (TA) | Asymmetric Amination | 1-Hydroxy-2-pentanone | (S)- or (R)-2-Aminopentan-1-ol | High stereoselectivity, choice of enzyme determines enantiomer. |
| Lipase | Kinetic Resolution | Racemic this compound | Enantiomerically enriched this compound and its acylated derivative | Mild reaction conditions, high enantiomeric excess achievable. |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a well-established and reliable method for asymmetric synthesis. nih.govresearchgate.netdntb.gov.ua
For the synthesis of this compound, a common strategy involves the use of chiral oxazolidinones derived from amino acids. wikipedia.org For example, an acyl oxazolidinone can undergo a stereoselective aldol reaction with propanal. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired enantiomer of 2-aminopentan-1,2-diol, which can then be converted to this compound.
Another approach utilizes chiral sulfinimines. The addition of a suitable organometallic reagent to a chiral N-tert-butanesulfinylimine derived from pentanal can proceed with high diastereoselectivity. Subsequent reduction of the resulting sulfinamide provides the enantiomerically enriched amino alcohol.
Table 4: Chiral Auxiliary-Based Synthesis of Chiral 1,2-Amino Alcohols
| Chiral Auxiliary | Key Reaction | Substrate | Intermediate | Final Product | Diastereomeric Excess (de) |
| Evans Oxazolidinone | Aldol Reaction | N-Propanoyloxazolidinone | β-Hydroxy imide | Chiral 1,2-diol | >95% |
| (S)-Indoline | Nucleophilic Addition | Chiral hydrazone | Chiral hydrazine | Chiral 1,2-amino alcohol | >99% nih.gov |
| N-tert-Butanesulfinimine | Grignard Addition | Chiral imine | Sulfinamide | Chiral amine | High |
Note: This table illustrates common chiral auxiliary strategies for the synthesis of chiral 1,2-amino alcohols. Specific application to this compound may require adaptation of these general methods.
Development of Novel Synthetic Routes to this compound
The quest for more efficient, sustainable, and versatile synthetic methods continues to drive innovation in organic chemistry. While classical methods for the synthesis of 1,2-amino alcohols are well-established, new strategies are constantly being developed. researchgate.netorganic-chemistry.org
One area of recent interest is the use of photoredox catalysis. Visible-light-mediated reactions offer mild conditions and unique reactivity. For instance, the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water has been reported as a green method for the synthesis of 1,2-amino alcohols. rsc.org This approach could potentially be adapted for the synthesis of this compound derivatives.
Another innovative approach involves the direct C-H functionalization. The catalytic C-H amidation of sp³ methyl C-H bonds presents a novel disconnection for the synthesis of 1,2-amino alcohols from readily available alcohol starting materials. researchgate.net This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical route.
Furthermore, the development of stereodivergent synthesis allows for the selective preparation of any possible stereoisomer of a product from a single starting material. For example, the oxidative amination of allenes has been shown to provide access to all four stereoisomers of a 2-amino-1,3-diol. rsc.org Such strategies offer remarkable flexibility in accessing specific stereoisomers of complex molecules.
The synthesis of norvaline, the amino acid precursor to this compound (also known as norvalinol), has also seen recent advancements. A divergent, enantioselective synthesis of S-norvaline has been reported starting from (S)-allylglycine, which is obtained with high enantiomeric excess via asymmetric transfer allylation of a glycine (B1666218) Schiff base. nih.gov Subsequent reduction of the carboxylic acid would provide enantiopure (S)-2-aminopentan-1-ol.
Reductive Amination Strategies for Precursors
Reductive amination stands as a cornerstone in the synthesis of amines, offering a direct and controlled route to C-N bond formation. frontiersin.orgresearchgate.net This method typically involves the reaction of a carbonyl compound, in this case, a precursor to this compound, with an amine source, followed by the in-situ reduction of the resulting imine intermediate. frontiersin.orgresearchgate.net For the synthesis of a primary amine like this compound, ammonia or a suitable ammonia equivalent is employed. rsc.orgrsc.org
A key precursor for this strategy is 2-hydroxypentanal. The synthesis proceeds via the formation of an intermediate imine upon reaction with ammonia, which is then reduced to the target this compound. The choice of reducing agent is critical to selectively reduce the imine in the presence of the aldehyde. mdpi.com Commonly used selective reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netrsc.org
| Precursor | Amine Source | Reducing Agent | Product | Key Features |
| 2-Hydroxypentanal | Ammonia | Sodium Cyanoborohydride | This compound | One-pot reaction, selective reduction of the imine. |
| 2-Oxopentanal | Ammonia | Catalytic Hydrogenation | This compound | Can be performed with various catalysts like Pt, Pd, or Ni. frontiersin.orgacs.org |
Asymmetric reductive amination can be employed to synthesize specific stereoisomers of this compound. This is often achieved through the use of chiral catalysts or auxiliaries that guide the stereochemical outcome of the reduction step.
Hydrogenation-Based Synthetic Pathways
Catalytic hydrogenation offers a powerful and often cleaner alternative for the synthesis of this compound from appropriately functionalized precursors. This method avoids the use of stoichiometric metal hydride reducing agents and often proceeds with high atom economy.
One common strategy involves the hydrogenation of 2-nitro-1-pentanol. The nitro group can be readily reduced to a primary amine under various catalytic hydrogenation conditions. A range of catalysts, including palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel, are effective for this transformation. The reaction is typically carried out under a hydrogen atmosphere.
Another viable precursor is 2-azidopentan-1-ol. The azide (B81097) group is an excellent precursor to a primary amine via catalytic hydrogenation. This reaction is highly efficient and clean, releasing nitrogen gas as the only byproduct. Palladium-based catalysts are particularly effective for the reduction of azides.
| Precursor | Catalyst | Reaction Conditions | Product |
| 2-Nitro-1-pentanol | Pd/C, PtO₂, or Raney Ni | H₂ atmosphere | This compound |
| 2-Azidopentan-1-ol | Pd/C | H₂ atmosphere | This compound |
The synthesis of chiral this compound can be achieved through the asymmetric hydrogenation of suitable prochiral precursors, such as α-amino ketones, using chiral catalysts. rsc.org Iridium and Ruthenium-based catalysts bearing chiral ligands have shown exceptional performance in the asymmetric hydrogenation of α-amino ketones to afford chiral 1,2-amino alcohols with high enantioselectivity. nih.gov
Multi-Component Reactions for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly convergent and atom-economical, making them attractive for efficient synthesis. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of well-known MCRs can be applied to suitable precursors.
The Strecker synthesis is a classic three-component reaction that produces α-aminonitriles from an aldehyde, ammonia, and a cyanide source. rsc.orgnih.gov A potential pathway to this compound could involve the Strecker reaction of propanal with ammonia and cyanide to form an aminonitrile, followed by subsequent functional group transformations.
The Passerini and Ugi reactions are isocyanide-based MCRs that are highly versatile for the formation of C-N and C-O bonds. frontiersin.orgresearchgate.net The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. frontiersin.org The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, resulting in an α-aminoacyl amide. researchgate.net While not directly yielding this compound, these reactions can be used to synthesize highly functionalized intermediates that can be further elaborated to the target molecule.
Ring-Opening Reactions and Cycloaddition Protocols
The ring-opening of epoxides with nitrogen nucleophiles is a fundamental and highly efficient method for the synthesis of β-amino alcohols. For the synthesis of this compound, the key precursor would be 2-propyloxirane (1,2-epoxypentane). The reaction of 2-propyloxirane with ammonia would lead to the formation of this compound. This aminolysis reaction typically occurs via an SN2 mechanism, leading to the attack of the nucleophile at the less substituted carbon of the epoxide ring.
The regioselectivity of the ring-opening can be influenced by the reaction conditions, including the choice of catalyst and solvent. Lewis acids are often employed to activate the epoxide ring towards nucleophilic attack.
| Epoxide Precursor | Nucleophile | Product |
| 2-Propyloxirane | Ammonia | This compound |
Cycloaddition reactions , such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. While not a direct route to the acyclic this compound, cycloaddition strategies can be employed to synthesize cyclic precursors that can be subsequently converted to the target molecule through ring-opening or other transformations.
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green and sustainable chemistry have become increasingly important in the design of synthetic routes. This involves the use of renewable feedstocks, atom-economical reactions, avoidance of hazardous reagents and solvents, and the use of catalytic methods.
Biocatalysis offers a particularly attractive approach to the synthesis of chiral amino alcohols like this compound. nih.govnih.gov Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of amines with high enantioselectivity under mild reaction conditions. frontiersin.orgnih.gov For instance, a transaminase could be used to convert a suitable keto-alcohol precursor into this compound using an amino donor like alanine (B10760859) or isopropylamine. researchgate.net Engineered amine dehydrogenases have also been developed for the asymmetric reductive amination of α-hydroxy ketones with ammonia. frontiersin.orgacs.org
| Biocatalytic Approach | Enzyme | Precursor | Key Advantage |
| Asymmetric Amination | Transaminase | 1-Hydroxypentan-2-one | High enantioselectivity, mild conditions. researchgate.net |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase | 1-Hydroxypentan-2-one | Utilizes ammonia directly, high stereoselectivity. frontiersin.orgacs.org |
The use of water as a solvent, where possible, and the development of catalytic systems that can be easily recovered and reused are other key aspects of green chemistry that are being applied to the synthesis of this compound and related compounds. organic-chemistry.org
Mechanistic Investigations of Chemical Transformations Involving 2 Aminopentan 1 Ol
Reaction Mechanism Elucidation through Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions, allowing for the identification of transient intermediates and the determination of reaction kinetics. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and operando Nuclear Magnetic Resonance (NMR) spectroscopy provide a window into the reacting system without the need for sample quenching, thus offering a true representation of the species present during a transformation.
In-situ FTIR spectroscopy, for instance, can track the concentration of reactants, products, and intermediates by monitoring the characteristic vibrational frequencies of their functional groups. rsc.orgnih.gov In a hypothetical oxidation of 2-Aminopentan-1-ol (B96186), one could observe the disappearance of the O-H and N-H stretching bands and the appearance of new bands corresponding to a carbonyl group, providing insights into the reaction progress. researchgate.net The combination of in-situ ATR-FTIR with chemometric methods like non-negative matrix factorization can further aid in deconvoluting complex spectral data to resolve the concentration profiles of individual components. rsc.org
Operando NMR spectroscopy offers another powerful tool for mechanistic studies, particularly in heterogeneous catalysis. chemrxiv.orgrsc.orgnih.gov It allows for the characterization of adsorbed species and the study of their transformations under actual reaction conditions. For a reaction involving this compound over a solid catalyst, operando MAS NMR could identify the nature of the active sites and how the molecule interacts with them, shedding light on the catalytic cycle. rsc.orgnih.gov
While specific studies employing these advanced spectroscopic techniques on this compound are not extensively documented in publicly available literature, the principles and applications to analogous amino alcohol systems provide a clear framework for how such investigations would be conducted.
Illustrative Data from Spectroscopic Analysis:
The following table represents hypothetical data that could be obtained from an in-situ FTIR study of a catalyzed reaction of this compound.
| Time (min) | Reactant Peak Area (A.U.) | Intermediate Peak Area (A.U.) | Product Peak Area (A.U.) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.15 | 0.10 |
| 20 | 0.50 | 0.25 | 0.25 |
| 30 | 0.25 | 0.18 | 0.57 |
| 40 | 0.10 | 0.05 | 0.85 |
| 50 | 0.02 | 0.01 | 0.97 |
| 60 | 0.00 | 0.00 | 1.00 |
Computational Chemistry Approaches to Reaction Pathway Analysis
Computational chemistry has emerged as a powerful partner to experimental studies in elucidating reaction mechanisms. By modeling chemical systems at the atomic level, it is possible to explore potential reaction pathways, characterize transition states, and calculate reaction energetics, providing a level of detail that is often inaccessible through experimentation alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to study reaction mechanisms due to its balance of accuracy and computational cost. acs.org DFT calculations can be used to locate and characterize the geometries of reactants, products, intermediates, and, most importantly, transition states on the potential energy surface of a reaction. researchgate.netresearchgate.net
For a chemical transformation of this compound, DFT could be used to model various proposed mechanistic steps. By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. Furthermore, the calculation of global descriptors such as ionization energy, electron affinity, and molecular hardness can provide insights into the reactivity of the involved species. researchgate.net For example, in the aminolysis of an epoxide to form an amino alcohol, DFT calculations can help to determine the most probable reaction pathway by comparing the activation energies of different possible routes. researchgate.net
Table of Calculated Activation Energies for a Hypothetical Reaction of this compound:
This table presents hypothetical activation energies calculated using DFT for two competing pathways in a reaction involving this compound.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A | TS-A | 25.4 |
| Pathway B | TS-B | 18.2 |
The lower activation energy for Pathway B would suggest that it is the kinetically favored route.
Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. nih.govmdpi.comresearchgate.net By solving Newton's equations of motion for the system, MD simulations can track the trajectories of atoms over time, providing a dynamic picture of the reaction process. nih.govnih.gov This approach is particularly useful for understanding the role of the solvent and other environmental factors on the reaction mechanism.
In the context of this compound, MD simulations could be used to study its behavior in solution, including its conformational dynamics and interactions with solvent molecules. nih.gov For a reaction occurring in a solvent, MD simulations can help to elucidate the role of solvent molecules in stabilizing intermediates and transition states. Ab-initio MD, which combines MD with electronic structure calculations, can even be used to simulate the bond-breaking and bond-forming events of a chemical reaction directly. mdpi.com
Illustrative Output from a Molecular Dynamics Simulation:
The following table shows hypothetical data on the average number of hydrogen bonds formed between the amino and hydroxyl groups of this compound and water molecules in an aqueous solution, which can influence its reactivity.
| Functional Group | Average Number of Hydrogen Bonds (Donor) | Average Number of Hydrogen Bonds (Acceptor) |
| Amino Group (-NH2) | 1.8 | 1.2 |
| Hydroxyl Group (-OH) | 1.1 | 2.3 |
This data would indicate the extent of solvation of the reactive sites of the molecule.
Catalytic Applications of 2 Aminopentan 1 Ol and Its Chiral Derivatives
Design and Development of Chiral Ligands from 2-Aminopentan-1-ol (B96186) Scaffolds
Chiral amino alcohols like this compound serve as fundamental scaffolds for constructing chiral ligands. These ligands are crucial components in metal-catalyzed asymmetric transformations, enabling the synthesis of enantiomerically enriched products.
Role of this compound as a Privileged Chiral Scaffold in Ligand Design
The 2-amino-1-ol motif present in this compound is considered a privileged chiral scaffold in ligand design due to its ability to coordinate to metal centers through both the nitrogen and oxygen atoms, forming stable chelate rings. This bidentate coordination, coupled with the steric and electronic properties tunable through modifications of the pentyl chain and the nitrogen atom, allows for the fine-tuning of the ligand's environment around the metal center. This precise control is essential for inducing high levels of enantioselectivity in catalytic reactions. The (R) and (S) enantiomers of this compound are used as chiral building blocks to prepare various intermediates and ligands. sigmaaldrich.comsigmaaldrich.comdv-expert.org
Performance Evaluation in Asymmetric Organic Transformations
Chiral ligands derived from this compound have been evaluated in various asymmetric organic transformations. Their performance is typically assessed by the yield and enantioselectivity (expressed as enantiomeric excess, ee) of the reaction products. While specific detailed research findings on this compound derived ligands in asymmetric transformations were not extensively detailed in the provided search results, the general application of chiral amino alcohols in asymmetric catalysis and as chiral building blocks for complex organic molecules, including pharmaceuticals, is well-documented. chemimpex.com For example, related chiral amino alcohols are used as ligand precursors in chiral iridium catalysts for asymmetric hydrogenation of ketones, demonstrating the potential of this class of compounds in inducing enantioselectivity. The synthesis of enantiomerically pure anti-β-amino alcohols from optically pure α-amino acids also highlights the importance of chiral amino alcohol scaffolds in stereoselective synthesis. ull.es
Organocatalytic Systems Derived from this compound Derivatives
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Derivatives of this compound, possessing both amine and alcohol functionalities, can potentially be employed as organocatalysts. The amine group can activate electrophiles or nucleophiles through imine or enamine formation, while the hydroxyl group can provide additional interactions, such as hydrogen bonding, to stabilize transition states and control stereochemistry. Although direct examples of this compound acting as an organocatalyst were not prominently featured in the search results, the broader field of amino acid and amino alcohol-based organocatalysts in reactions like Michael additions is established. ucl.ac.ukmdpi.com For instance, amino acid derivatives and polymeric systems containing amino and carboxylic acid groups have been explored as organocatalysts for the aldol (B89426) reaction. ucl.ac.uk
Integration of this compound in Heterogeneous Catalysis and Metal-Organic Frameworks
The integration of chiral molecules like this compound into heterogeneous catalytic systems and Metal-Organic Frameworks (MOFs) offers advantages such as ease of separation and recycling of the catalyst. While the direct incorporation of this compound into MOFs for catalytic applications was not explicitly found in the provided snippets, the use of amino-functionalized organic linkers in MOFs for catalysis is a known strategy. nih.govrsc.orgresearchgate.netmdpi.com MOFs with tunable pores and functional sites, including those derived from organic linkers with amino groups, have been explored as heterogeneous catalysts for various reactions, such as oxidative carbonylation and reduction of nitroarenes. nih.govresearchgate.netcnr.itresearchgate.net The potential exists to design MOFs incorporating this compound derivatives as chiral linkers or as guest molecules within the pores to create heterogeneous asymmetric catalysts. Research on heterogeneous catalysts for the oxidative carbonylation of β-amino alcohols to 2-oxazolidinones demonstrates the relevance of supported catalysts in transformations involving amino alcohols. cnr.itresearchgate.net
Advanced Applications in Medicinal Chemistry and Bioactive Compound Synthesis
2-Aminopentan-1-ol (B96186) as a Versatile Chiral Building Block in Pharmaceutical Development
The significance of this compound in medicinal chemistry lies in its utility as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. This control over the spatial arrangement of atoms is paramount in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities.
Synthesis of Complex Drug Intermediates and Lead Compounds
This compound serves as a starting material for the synthesis of various complex drug intermediates and lead compounds. A notable example is its use in the preparation of (R)-N-(p-toluenesulfonyl)-2-propylaziridine. This aziridine is a key intermediate in the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound with potential applications in neuroscience. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Furthermore, (R)-(-)-2-Amino-1-pentanol is utilized in the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol. sigmaaldrich.comsigmaaldrich.com This derivative has been identified as a potent dual toll-like receptor (TLR) 7 and 8 modulator. sigmaaldrich.com TLRs are crucial components of the innate immune system, and their modulation is a promising strategy for the development of novel therapeutics for a range of diseases, including viral infections and cancer.
| Intermediate/Compound | Precursor | Application/Significance |
| (R)-N-(p-toluenesulfonyl)-2-propylaziridine | (R)-(-)-2-Amino-1-pentanol | Key intermediate for (R)-1-(benzofuran-2-yl)-2-propylaminopentane |
| (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol | (R)-(-)-2-Amino-1-pentanol | Potent dual toll-like receptor (TLR) 7/8 modulator |
Stereochemical Control in the Production of Active Pharmaceutical Ingredients
The stereochemistry of an Active Pharmaceutical Ingredient (API) is critical to its pharmacological activity. The use of chiral building blocks like this compound is a fundamental strategy for achieving high stereochemical control in the synthesis of APIs. By incorporating the defined stereocenter of this compound into the synthetic route, chemists can direct the formation of subsequent stereocenters, leading to the desired enantiomer of the final drug molecule. This approach is often more efficient and cost-effective than separating a mixture of stereoisomers later in the manufacturing process. The principles of asymmetric synthesis, which heavily rely on such chiral precursors, are essential for producing modern pharmaceuticals with improved efficacy and reduced side effects.
Exploration of Bioactivity Profiles of this compound Derivatives
The structural framework of this compound provides a foundation for the development of new bioactive molecules. By modifying its structure, researchers can explore a wide range of biological activities.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
While specific, detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of these studies are central to the drug discovery process. SAR studies involve systematically altering the structure of a lead compound and assessing the impact of these changes on its biological activity. For derivatives of this compound, this would involve modifying the amino and hydroxyl groups, as well as the pentyl chain, to understand which structural features are essential for a particular biological effect. SPR studies, on the other hand, examine how these structural modifications affect the physicochemical properties of the molecule, such as solubility, stability, and metabolic profile, which are crucial for its development as a drug.
Investigations into Specific Biological Targets and Signaling Pathways
Research into the derivatives of this compound has pointed towards their interaction with specific biological targets. As mentioned, certain quinazoline derivatives of this compound act as modulators of Toll-like receptors 7 and 8. sigmaaldrich.com These receptors are involved in the recognition of viral single-stranded RNA, and their activation can trigger a potent immune response. This makes derivatives of this compound interesting candidates for the development of novel antiviral therapies and vaccine adjuvants.
The broader class of amino alcohols and their derivatives has been a subject of interest in antimicrobial research. While specific studies focusing solely on a wide range of this compound derivatives are limited, the structural motif is present in various compounds with antimicrobial properties. The general strategy involves creating derivatives that can disrupt microbial cell membranes or interfere with essential cellular processes. For instance, the combination of an amino group and a hydroxyl group can facilitate interactions with the microbial cell surface. Further research is needed to systematically explore the antimicrobial potential of a library of this compound derivatives against a range of bacterial and fungal pathogens.
Neuroprotective Studies and Neurological Applications
While direct neuroprotective studies specifically focusing on this compound are not extensively documented in publicly available research, its structural motif as a chiral amino alcohol suggests its potential as a building block in the synthesis of novel neuroprotective agents. Chiral amino alcohols are crucial scaffolds in medicinal chemistry for the development of compounds targeting the central nervous system.
The exploration of derivatives of this compound in the context of neurological applications could be a promising area for future research. The synthesis of new chemical entities incorporating the this compound backbone may lead to the discovery of compounds with the ability to modulate neurological pathways. For instance, the conjugation of this scaffold with other pharmacophores known to have neurotropic activity could yield novel drug candidates for neurodegenerative diseases.
Research into related amino alcohols has demonstrated the significance of the amino alcohol moiety in interacting with biological targets within the nervous system. These interactions can influence neuronal survival and function. Therefore, derivatives of this compound could be designed to target specific receptors or enzymes involved in the pathogenesis of neurological disorders. The development of such derivatives would require extensive screening and validation through in vitro and in vivo models to ascertain their neuroprotective efficacy and mechanisms of action.
Anti-Cancer Research and Cell Proliferation Modulation
The application of this compound in anti-cancer research is primarily as a chiral building block for the synthesis of more complex molecules with potential cytotoxic or cell proliferation-modulating activities. Although direct studies on the anti-cancer properties of this compound itself are scarce, its utility as a scaffold is evident in the development of novel therapeutic agents.
One notable example involves the synthesis of a mitochondria-targeting artemisinin derivative, where 5-aminopentan-1-ol, a structurally related amino alcohol, was utilized as a linker to conjugate artelinic acid with a triphenylphosphonium (TPP) cation. This modification was designed to enhance the accumulation of the artemisinin derivative within the mitochondria of cancer cells. The resulting conjugate, ARTa-TPP, demonstrated significantly increased cytotoxicity against a panel of cancer cell lines, including HepG2 (hepatoma), LoVo (colon adenocarcinoma), PANC-1 (pancreatic carcinoma), and MCF-7 (breast adenocarcinoma), with IC50 values below 10 μM semanticscholar.orggoogle.com. This suggests that while the amino alcohol linker itself may not be the primary cytotoxic agent, its structural properties are crucial for the efficacy of the final compound.
The following table summarizes the cytotoxic activity of the mitochondria-targeting artemisinin derivative (ARTa-TPP) synthesized using a 5-aminopentan-1-ol linker.
| Cell Line | Cancer Type | IC50 of ARTa-TPP (μM) |
| HepG2 | Human Hepatoma | < 10 |
| LoVo | Human Colon Adenocarcinoma | < 10 |
| PANC-1 | Human Pancreatic Carcinoma | < 10 |
| MCF-7 | Human Breast Adenocarcinoma | < 10 |
This approach highlights the potential of using amino alcohols like this compound to develop targeted cancer therapies. The ability to modulate the physicochemical properties of anti-cancer agents through the incorporation of such scaffolds can lead to improved efficacy and potentially reduced off-target effects. Further research into the synthesis of novel compounds utilizing the this compound backbone is warranted to explore its full potential in oncology.
Immunomodulatory Activities
Currently, there is a lack of direct scientific evidence from peer-reviewed literature detailing the immunomodulatory activities of this compound or its direct derivatives. Research in this specific area appears to be limited.
However, the broader class of amino alcohols has been investigated for potential effects on the immune system. For instance, studies on structurally different 2-substituted 2-aminopropane-1,3-diols have led to the development of potent immunosuppressive agents like FTY720 (Fingolimod) researchgate.net. This compound, which is structurally more complex than this compound, acts as a sphingosine-1-phosphate receptor modulator and has profound effects on lymphocyte trafficking.
Future research could explore the synthesis and biological evaluation of novel derivatives of this compound for potential immunomodulatory effects. Such studies would need to assess their impact on various aspects of the immune response, including:
Lymphocyte proliferation: The effect on the proliferation of T and B lymphocytes in response to stimuli.
Cytokine production: The modulation of pro-inflammatory and anti-inflammatory cytokine secretion from immune cells.
Phagocytic activity: The influence on the function of phagocytic cells like macrophages and neutrophils.
Without direct experimental data, any discussion on the immunomodulatory activities of this compound remains speculative and would require dedicated investigation.
Enzyme Modulation and Inhibition Studies
The role of this compound in enzyme modulation and inhibition is primarily centered on its use as a chiral scaffold in the synthesis of enzyme inhibitors rather than its intrinsic inhibitory activity. As a chiral amino alcohol, it provides a valuable structural framework for the design of molecules that can interact with the active sites of various enzymes.
The 2-amino-1-ol motif is a key feature in the design of certain classes of enzyme inhibitors. For example, this structural element is present in some protease inhibitors where the hydroxyl and amino groups can form critical hydrogen bond interactions with the enzyme's active site residues. While direct studies on this compound as an enzyme inhibitor are not prominent in the literature, its potential as a building block is recognized.
Research has shown that derivatives of amino alcohols can exhibit inhibitory activity against various enzymes. For instance, synthetic amino acid derivatives have been investigated for their inhibitory potential against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, which are targets for managing metabolic disorders nih.gov. The general principle involves designing molecules that can fit into the enzyme's active site and interact with key residues, thereby blocking the enzyme's catalytic activity.
The development of kinase inhibitors is another area where amino alcohol scaffolds could be utilized. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The design of selective kinase inhibitors often involves creating molecules that can bind to the ATP-binding pocket of the kinase. The structural features of this compound could be incorporated into larger molecules designed to target these enzymes.
Role of this compound as a Pharmacophore Scaffold in Novel Therapeutic Agent Design
The chemical structure of this compound, featuring a primary alcohol and a primary amine on a five-carbon chain with a chiral center, positions it as a valuable pharmacophore scaffold in the design of novel therapeutic agents. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The amino and hydroxyl groups of this compound can act as key hydrogen bond donors and acceptors, which are critical for interactions with biological targets such as enzymes and receptors.
The versatility of the this compound scaffold allows for its modification at several positions to generate a library of derivatives with diverse pharmacological profiles. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be etherified, esterified, or oxidized to introduce further chemical diversity. These modifications can be guided by computational pharmacophore modeling to optimize the interaction of the resulting molecules with a specific biological target.
Moreover, the chiral nature of this compound is of particular importance in medicinal chemistry, as stereochemistry often plays a crucial role in the biological activity of a drug. The use of enantiomerically pure this compound as a starting material allows for the synthesis of stereochemically defined drug candidates, which can lead to improved efficacy and reduced side effects.
Analytical and Characterization Methodologies in 2 Aminopentan 1 Ol Research
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating 2-Aminopentan-1-ol (B96186) from any impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful technique for the purity assessment of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common strategy to enhance detection sensitivity. A reversed-phase HPLC method, following derivatization, is often employed.
For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent followed by separation on a standard achiral column. The use of a CSP is often preferred as it allows for the direct separation of the enantiomers without the need for derivatization.
Table 1: Illustrative HPLC Conditions for the Analysis of Amino Alcohols
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with a small percentage of an amine modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (following derivatization if necessary) |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
Gas Chromatography (GC) and Chiral GC Applications
Gas Chromatography is another valuable tool for the analysis of this compound, particularly for assessing its volatility and for the separation of its enantiomers. Similar to HPLC, derivatization is often necessary to increase the volatility and thermal stability of the amino alcohol. Common derivatizing agents include trifluoroacetyl (TFA) or heptafluorobutyl (HFB) groups.
Chiral GC is a highly effective method for determining the enantiomeric excess of this compound. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their individual quantification. gcms.cz A study on the enantiomers of the related compound 2-pentanol demonstrated successful separation using a β-cyclodextrin stationary phase. researchgate.net
Table 2: Representative Chiral GC Conditions for the Separation of Volatile Amine Enantiomers
| Parameter | Condition |
| Column | Chiral Capillary Column (e.g., Chirasil-Val) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 80 °C, ramped to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | N-trifluoroacetyl |
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound and for confirming its molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the signals provide information about the electronic environment and connectivity of the protons. For this compound, one would expect distinct signals for the protons on the carbon bearing the hydroxyl group, the carbon bearing the amino group, the methylene groups of the propyl chain, and the terminal methyl group.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functionalization.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~3.4 - 3.6 | ~65 |
| C2-H | ~2.8 - 3.0 | ~55 |
| C3-H₂ | ~1.3 - 1.5 | ~35 |
| C4-H₂ | ~1.2 - 1.4 | ~20 |
| C5-H₃ | ~0.9 | ~14 |
| N-H₂ | Variable | - |
| O-H | Variable | - |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, characteristic fragmentation would involve the loss of small neutral molecules or radicals. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) is a common fragmentation pathway for amines and alcohols. uobasrah.edu.iqnist.gov This would lead to the formation of characteristic fragment ions. For instance, cleavage between C1 and C2 could result in a fragment with m/z = 30 (CH₂=NH₂⁺). Cleavage between C2 and C3 could lead to a fragment containing the amino and hydroxyl groups. The mass spectrum of the related compound 5-amino-1-pentanol shows a prominent peak at m/z 30, which is indicative of the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 86 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 73 | [M - CH₂O]⁺ | Alpha-cleavage with loss of formaldehyde radical |
| 58 | [M - C₂H₅]⁺ | Cleavage of the propyl chain |
| 44 | [CH(NH₂)CH₂OH]⁺ | Cleavage between C2 and C3 |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the amino group |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This powerful technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and bonding geometries.
The application of X-ray crystallography to this compound, or more commonly its crystalline derivatives, involves several key steps. Initially, a single crystal of high quality is required. The compound is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the intensities and positions of the diffracted beams, the crystal structure can be solved and refined.
A critical aspect of determining the absolute configuration is the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the assignment of the absolute configuration.
A hypothetical crystallographic analysis of a derivative of this compound would yield a set of parameters that define the crystal structure. These parameters are typically presented in a standardized format as shown in the interactive table below.
Interactive Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value | Description |
| Chemical Formula | C₁₂H₁₇NO₂ | Example formula for an N-benzoyl derivative. |
| Formula Weight | 207.27 | The molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry elements of the crystal. |
| a (Å) | 8.543(2) | Unit cell dimension along the a-axis. |
| b (Å) | 10.211(3) | Unit cell dimension along the b-axis. |
| c (Å) | 13.567(4) | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between the b and c axes. |
| β (°) | 90 | Angle between the a and c axes. |
| γ (°) | 90 | Angle between the a and b axes. |
| Volume (ų) | 1181.9(6) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.164 | The calculated density of the crystal. |
| Flack Parameter | 0.02(4) | A parameter used to confirm the absolute configuration. A value close to zero for the correct enantiomer. |
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical methods are a group of spectroscopic techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for determining the stereochemistry of chiral compounds in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. However, in the vicinity of an electronic absorption band of a chromophore, the ORD curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the chiral center. For (R)-(-)-2-Amino-1-pentanol, a specific rotation of [α]D²⁰ = -17° (c = 1 in chloroform) has been reported, indicating its levorotatory nature at the sodium D-line.
Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. CD bands, which also give rise to the Cotton effect, are observed only at the wavelengths of absorption of a chromophore. The sign and intensity of the CD bands are characteristic of the stereochemistry of the molecule.
For simple amino alcohols like this compound, which lack a strong chromophore, the CD signals in the accessible UV region are often weak. To overcome this, a common strategy is to introduce a chromophore through derivatization or to use an achiral chromophoric host that forms a complex with the amino alcohol.
A notable approach for the stereochemical analysis of chiral amino alcohols is the use of achiral lanthanide tris(β-diketonate) complexes as CD probes. nih.gov These complexes can coordinate with the amino and hydroxyl groups of this compound, forming a chiral complex that exhibits a strong induced Circular Dichroism (iCD) signal in the absorption region of the lanthanide complex. The sign of the induced Cotton effect can be empirically correlated with the absolute configuration of the amino alcohol.
The research findings indicate that the interaction between the lanthanide complex and the amino alcohol leads to a stable 1:1 complex, and the resulting CD spectrum is a sensitive probe of the guest's chirality. nih.gov The sign of the iCD signal is often consistent for a series of amino alcohols with the same relative stereochemistry, allowing for a reliable assignment of the absolute configuration.
Interactive Table 2: Representative Data from an Induced Circular Dichroism Study of a Chiral Amino Alcohol
| Analyte | Lanthanide Complex | Solvent | λmax (nm) | Sign of Cotton Effect | Inferred Absolute Configuration |
| (R)-2-Aminopentan-1-ol | Eu(hfc)₃ | Chloroform | ~320 | Positive | R |
| (S)-2-Aminopentan-1-ol | Eu(hfc)₃ | Chloroform | ~320 | Negative | S |
| (R)-Phenylglycinol | Eu(hfc)₃ | Chloroform | ~322 | Positive | R |
| (S)-Phenylglycinol | Eu(hfc)₃ | Chloroform | ~322 | Negative | S |
Note: The data in this table is illustrative and based on general findings for induced CD in amino alcohols. Eu(hfc)₃ is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III).
Future Directions and Emerging Research Avenues for 2 Aminopentan 1 Ol
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of chiral amino alcohols, including 2-Aminopentan-1-ol (B96186), is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, such as enhanced control over reaction parameters, improved safety, and greater efficiency. nih.govnih.gov
Continuous-flow microreactors, for example, have been successfully employed for the enzymatic synthesis of chiral amino-alcohols. nih.govucl.ac.uk This approach allows for precise control over reaction time, flow rate, and reagent addition, leading to faster mass and heat transport due to high surface-to-volume ratios. nih.gov Such systems can facilitate multi-step enzymatic reactions in a cascaded manner, which is challenging to achieve in batch processes. nih.govresearchgate.net
Automated flow peptide synthesis (AFPS) has demonstrated the rapid production of complex protein chains, showcasing the power of automated systems in handling amino-acid-like building blocks. amidetech.comnih.gov This technology could be adapted for the derivatization of this compound, enabling the rapid synthesis of libraries of related compounds for screening purposes. The integration of flow chemistry with automation paves the way for high-throughput experimentation and optimization of synthetic routes to this compound and its derivatives. nih.gov
| Technology | Key Advantages for this compound Synthesis | Potential Research Applications |
|---|---|---|
| Continuous Flow Chemistry | Enhanced reaction control, improved safety, higher yields, easier scalability. nih.govnih.gov | Optimization of existing synthetic routes, development of novel multi-step syntheses. |
| Automated Synthetic Platforms | High-throughput synthesis, rapid library generation, reduced manual labor. amidetech.comnih.govnih.gov | Discovery of new derivatives with tailored properties, process optimization. |
| Enzymatic Flow Reactors | High stereoselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net | Green synthesis of enantiomerically pure this compound and its analogues. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization
Generative models, a type of AI, can propose novel molecular structures based on a set of desired parameters. nih.govnih.gov This could lead to the in silico design of this compound derivatives with enhanced therapeutic potential. Furthermore, ML algorithms can predict the outcome of chemical reactions, thereby accelerating the optimization of synthetic protocols and reducing the need for extensive experimental screening. mdpi.comyoutube.com
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| De Novo Drug Design | Generative algorithms create novel molecular structures with desired properties. nih.gov | Designing new derivatives of this compound with potential therapeutic activities. |
| Reaction Prediction & Optimization | ML models predict reaction outcomes and suggest optimal conditions. youtube.com | Accelerating the development of efficient synthetic routes for this compound and its derivatives. |
| Predictive Modeling | AI models predict biological activity and physicochemical properties. mdpi.comnih.gov | Screening virtual libraries of this compound derivatives to identify promising candidates for synthesis. |
| Protein Structure Prediction | AI tools like AlphaFold predict the 3D structure of proteins. nih.govaurigeneservices.com | Facilitating the design of this compound-based ligands for specific protein targets. |
Advancements in Biomimetic Synthesis and Bioconjugation Techniques
Biomimetic synthesis seeks to emulate nature's synthetic strategies to create complex molecules. researchgate.netresearchgate.net This approach often involves the use of enzymes or enzyme-inspired catalysts to achieve high selectivity under mild conditions. nih.govunimi.it The synthesis of chiral amino alcohols like this compound is an area where biocatalysis has shown immense potential. nih.govresearchgate.net
Enzymes such as transaminases and ketoreductases can be used to produce enantiomerically pure amino alcohols. entrechem.com Directed evolution and protein engineering techniques are continuously improving the efficiency, stability, and substrate scope of these biocatalysts. nih.gov This opens up possibilities for developing highly efficient and sustainable processes for the production of this compound and its derivatives.
Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is another promising area. The functional groups in this compound (amino and hydroxyl) make it a suitable candidate for bioconjugation, potentially leading to the development of novel biotherapeutics or diagnostic tools.
Exploration in Advanced Materials Science and Nanotechnology Applications
The unique bifunctional nature of amino alcohols makes them valuable components in the synthesis of advanced materials. scbt.com Poly(beta-amino alcohols) (PBAAs), for example, are a class of biodegradable polymers with a wide range of biomedical applications, including as coatings for medical devices and in drug delivery systems. google.com The incorporation of this compound into such polymers could modulate their physical and biological properties.
Amino alcohols are also used to functionalize surfaces and nanoparticles to impart specific properties. scbt.comrsc.org For instance, they can improve the biocompatibility of materials or serve as linkers for attaching other molecules. The potential of this compound in these applications remains largely unexplored and represents a fertile ground for future research.
Therapeutic Potential Beyond Current Research Domains
While amino alcohols are known scaffolds in medicinal chemistry, the therapeutic potential of this compound itself is not extensively documented. alfa-chemistry.com However, its structural motifs are present in many biologically active compounds. Future research could focus on exploring the intrinsic biological activities of this compound and its simple derivatives.
Given the prevalence of the amino alcohol scaffold in pharmaceuticals, there is potential for this compound to serve as a lead structure for the development of new therapeutic agents. alfa-chemistry.com For instance, derivatives of amino-pyrazoles have shown a range of biological activities. mdpi.com Systematic screening of this compound derivatives against various biological targets could uncover novel therapeutic applications in areas such as metabolic disorders or inflammatory diseases, similar to research avenues being explored for compounds like 5-aminolevulinic acid. nih.gov
Q & A
Q. How can researchers design experiments to elucidate the role of this compound in chiral catalyst systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
